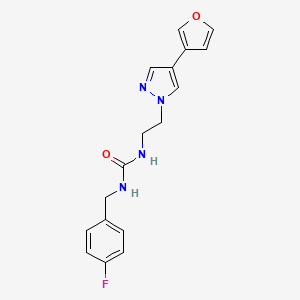

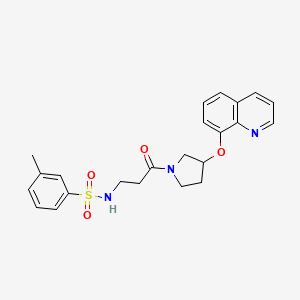

1-(4-fluorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

- FT-IR (Fourier Transform Infrared) : The experimental C-H stretching modes corresponding to the furan ring are assigned at 3120 cm⁻¹ . The C-H stretching in the hydrazone linkage is calculated at 2919 cm⁻¹ .

- UV-visible spectrum : Electronic transitions were studied, and the observed values were compared with theoretical predictions .

Physical And Chemical Properties Analysis

- Molecular Weight : F2CNH has a molecular weight of 344.4 g/mol .

Scientific Research Applications

Synthesis and Applications in Chemical Reactions

Development of Diastereoselective Synthesis Methods

Research includes the development of one-pot diastereoselective three-component reactions using urea derivatives for the synthesis of furano and pyrano pyrimidinones, demonstrating the chemical versatility and reactivity of urea derivatives in synthesizing heterocyclic compounds (Ghorbani‐Vaghei et al., 2015).

Novel Derivative Synthesis

Studies on the synthesis of novel pyridine and naphthyridine derivatives showcase the application of furan and pyrazole derivatives in creating complex organic molecules with potential pharmacological activities (Abdelrazek et al., 2010).

Antitubercular Agents

The synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, evaluated for antitubercular activity, illustrates the application of furan derivatives in developing new therapeutic agents (Kantevari et al., 2011).

Anti-Cancer Activity

Research on novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity highlights the potential of fluoro-substituted compounds in oncological research (Hammam et al., 2005).

Neuropeptide S Antagonist Activity

Studies identifying structural features critical for Neuropeptide S antagonist activity in 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, including the importance of a 7-position urea functionality, demonstrate the targeted application of urea derivatives in neuropharmacology (Zhang et al., 2008).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c18-16-3-1-13(2-4-16)9-20-17(23)19-6-7-22-11-15(10-21-22)14-5-8-24-12-14/h1-5,8,10-12H,6-7,9H2,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYFUSZTBDDHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCCN2C=C(C=N2)C3=COC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B2475742.png)

![2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475745.png)

![N-cyclohexyl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2475747.png)

![2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol](/img/structure/B2475749.png)

![N-(4-chlorophenyl)-5-methyl-2-(methylthio)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475753.png)

![ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2475755.png)

![6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2475760.png)

![N-[2-methyl-4-[3-methyl-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2475763.png)